N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide

Catalog No.
S3178461
CAS No.
391896-39-2
M.F
C22H16N4O2S5
M. Wt
528.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiop...

CAS Number

391896-39-2

Product Name

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide

IUPAC Name

2-N,5-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2,5-dicarboxamide

Molecular Formula

C22H16N4O2S5

Molecular Weight

528.7

InChI

InChI=1S/C22H16N4O2S5/c1-29-21-25-13-5-3-11(9-17(13)32-21)23-19(27)15-7-8-16(31-15)20(28)24-12-4-6-14-18(10-12)33-22(26-14)30-2/h3-10H,1-2H3,(H,23,27)(H,24,28)

InChI Key

RGDVGCLZVBDXNS-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC

Solubility

not available

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide is a complex organic compound featuring a thiophene core with two substituted benzo[d]thiazole moieties. The compound's structure includes two carboxamide groups attached to the thiophene ring, enhancing its potential for various biological activities. The presence of methylthio groups on the benzothiazole units contributes to its unique chemical reactivity and properties.

The chemical behavior of N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The carboxamide groups can engage in condensation reactions, potentially forming more complex polymeric structures.
  • Redox Reactions: The thiophene and benzothiazole moieties may undergo redox reactions, which could be exploited in various applications, including sensors and catalysts.

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide has shown promising biological activities:

  • Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

The synthesis of N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide can be achieved through several steps:

  • Synthesis of Benzothiazole Derivatives: Starting from 2-(methylthio)benzo[d]thiazole, various synthetic routes can be employed to introduce the required functional groups.
  • Formation of Thiophene Ring: The thiophene ring can be constructed through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The final compound can be obtained by coupling the synthesized benzothiazole derivatives with the thiophene core, followed by the introduction of carboxamide functionalities.

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer and infectious diseases.
  • Agriculture: Its antimicrobial properties may be harnessed for use as a pesticide or fungicide.
  • Material Science: The compound's unique electronic properties could make it suitable for applications in organic electronics or as a dye.

Studies on the interactions of N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins involved in cancer pathways can provide insights into its therapeutic potential.
  • Receptor Interaction: Assessing its interaction with receptors (e.g., PGE2 receptors) may reveal its role in modulating immune responses or inflammatory processes.

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide shares structural similarities with several compounds, which can be compared based on their properties and activities:

Compound NameStructureBiological ActivityUnique Features
3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium iodideStructureAntimicrobialQuaternary ammonium salt
5-Bromo-2-(methylthio)benzo[d]thiazoleStructureAnticancerHalogenated derivative
2-(Methylthio)benzo[d]thiazoleStructureAntimicrobialSimple structure with fewer functional groups

Uniqueness

N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide stands out due to its dual benzothiazole substitution and thiophene core structure, which may enhance its reactivity and biological efficacy compared to simpler derivatives.

XLogP3

6.5

Dates

Modify: 2023-08-18

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